molecular formula C19H17Cl2FN2O B3055334 IMB-301 CAS No. 64009-84-3

IMB-301

Cat. No.: B3055334
CAS No.: 64009-84-3
M. Wt: 379.3 g/mol
InChI Key: FHKXBOJPHOEMQO-UHFFFAOYSA-N
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Description

IMB-301 is a small molecule inhibitor identified through virtual screening. It targets the interaction between the human Apolipoprotein B mRNA-editing catalytic polypeptide-like 3 G (hA3G) and the virion infectivity factor (Vif) of the human immunodeficiency virus type 1 (HIV-1). By binding to hA3G, this compound disrupts the hA3G-Vif interaction, thereby inhibiting Vif-mediated degradation of hA3G and strongly inhibiting HIV-1 replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: IMB-301 is synthesized through a series of chemical reactions involving the coupling of specific organic compounds. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, purification, and characterization .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes the use of advanced chemical reactors, purification systems, and quality control measures to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: IMB-301 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

IMB-301 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the interaction between hA3G and Vif.

    Biology: Helps in understanding the molecular mechanisms of HIV-1 replication and the role of hA3G in antiviral defense.

    Medicine: Potential therapeutic agent for the treatment of HIV-1 infection by inhibiting Vif-mediated degradation of hA3G.

    Industry: Used in the development of new antiviral drugs targeting the hA3G-Vif interaction

Mechanism of Action

IMB-301 exerts its effects by binding to hA3G, a restriction factor that inhibits HIV-1 replication. By binding to hA3G, this compound disrupts the interaction between hA3G and Vif, preventing Vif-mediated degradation of hA3G. This results in the stabilization of hA3G, allowing it to exert its antiviral effects by converting cytosine to uracil in newly synthesized viral DNA, causing hypermutation and inactivation of the viral genome .

Comparison with Similar Compounds

IMB-301 is unique in its ability to specifically target the hA3G-Vif interaction. Similar compounds include:

    Vitexilactone: An HIV-1 reverse transcriptase inhibitor.

    Pomolic acid: Exhibits anti-cancer and anti-inflammatory activities.

    Gomisin G: A natural compound with potent anti-HIV activity.

    Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside: Inhibits HIV-2 RNase H

This compound stands out due to its specific mechanism of action targeting the hA3G-Vif interaction, making it a promising candidate for anti-HIV drug development.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-4-(4-fluorophenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN2O/c20-15-1-6-18(19(21)11-15)14(12-24-9-8-23-13-24)7-10-25-17-4-2-16(22)3-5-17/h1-6,8-9,11,13-14H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKXBOJPHOEMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64009-84-3
Record name 3-(2,4-Dichlorophenyl)-4-(1H-imidazol-1-yl)butyl 4-fluorophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064009843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC301209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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